4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Medicinal Chemistry Physicochemical Properties SAR

4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide (CAS 1717-36-8) is a synthetic aryl sulfonamide belonging to the sulfanilanilide subclass. It is characterized by a para-amino group on the benzenesulfonamide core and a 2,4-difluoro substitution on the N-phenyl ring.

Molecular Formula C12H10F2N2O2S
Molecular Weight 284.28 g/mol
CAS No. 1717-36-8
Cat. No. B156339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
CAS1717-36-8
Molecular FormulaC12H10F2N2O2S
Molecular Weight284.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H10F2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2
InChIKeyLYWJIXGZACXKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide (CAS 1717-36-8): A Specialized Sulfanilanilide


4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide (CAS 1717-36-8) is a synthetic aryl sulfonamide belonging to the sulfanilanilide subclass [1]. It is characterized by a para-amino group on the benzenesulfonamide core and a 2,4-difluoro substitution on the N-phenyl ring. This compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry and organic synthesis, rather than as a final bioactive entity . Its mechanism of action is classically associated with the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, by mimicking para-aminobenzoic acid (PABA) .

Why 4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide Cannot Be Simply Replaced by Other Sulfanilanilides


Sulfanilanilides are not interchangeable. A critical 1996 study by Chio et al. demonstrated that halogen substitution patterns on the N-phenyl ring of sulfanilanilides dramatically impact their affinity for the DHPS enzyme. Specifically, 3',5'-halogen substitutions resulted in Ki values 6- to 57-fold lower than sulfamethoxazole for Toxoplasma gondii DHPS [1]. This establishes that the position and number of halogen atoms are key determinants of biological activity. Consequently, the 2,4-difluoro substitution pattern of CAS 1717-36-8 confers distinct physicochemical properties—such as altered molecular weight, lipophilicity, and electronic distribution—compared to 3',5'-difluoro, mono-fluoro, or non-fluorinated analogs, making generic substitution scientifically unreliable without specific comparative data [2].

Quantitative Differentiation Evidence for 4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide (CAS 1717-36-8)


Differentiation by Physicochemical Properties: 2,4-Difluoro vs. Non-Fluorinated and Mono-Fluorinated Analogs

The 2,4-difluoro substitution on the N-phenyl ring of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide results in distinct physicochemical properties compared to the non-fluorinated parent sulfanilanilide and the mono-fluorinated analog. The presence of two fluorine atoms increases molecular weight (284.28 g/mol) and lipophilicity compared to sulfanilanilide (parent, no fluorine) and the 4'-mono-fluoro analog (MW 266.29 g/mol) . Specifically, the target compound (MW 284.28) shows an 18 Da increase over the 4'-fluoro analog, which can significantly impact pharmacokinetic properties and target binding. No direct, quantitative bioactivity comparisons are available in the public domain [1].

Medicinal Chemistry Physicochemical Properties SAR

Class-Level Evidence: Impact of Halogen Substitution on DHPS Inhibition Potency

While specific Ki data for CAS 1717-36-8 is not available, class-level evidence demonstrates the profound impact of halogen substitution on sulfanilanilide potency. Chio et al. (1996) showed that 3',5'-halogen substituted sulfanilanilides exhibited Ki values 6- to 57-fold lower than sulfamethoxazole against Toxoplasma gondii DHPS [1]. This establishes a quantitative range of potency enhancement for halogenated derivatives. The 2,4-difluoro pattern of the target compound represents a distinct regioisomeric arrangement from the highly active 3',5'- pattern, meaning its potency cannot be assumed and must be empirically determined; this differentiates it as a unique probe for SAR exploration.

Antimicrobial Enzyme Inhibition SAR

Impact of 2,4-Difluoro Substitution on Synthesis Yield via Ultrasonication Method

A 2021 synthesis study on N-(2,4-difluorophenyl)-substituted benzene sulfonamides compared yields across ultrasonication (US), microwave (MW), and conventional heating methods. For the series of compounds synthesized, the ultrasonication method consistently produced yields >90% in 11-15 minutes [1]. In contrast, conventional heating required 6 hours to achieve similar or lower yields (e.g., 73% for the parent compound), and microwave irradiation gave very poor yields (23-64%) for many substrates in 3-6 minutes [1]. While the specific 4-amino-substituted target compound was not part of this study, the data strongly indicates that the 2,4-difluorophenyl motif is compatible with a high-efficiency modern synthesis protocol, offering a potential advantage over traditional synthesis of similar scaffolds.

Synthetic Chemistry Green Chemistry Process Optimization

Key Application Scenarios for 4-Amino-N-(2,4-difluorophenyl)benzenesulfonamide Based on Evidence


Medicinal Chemistry Probe for Fluorinated Sulfanilanilide SAR

This compound serves as a crucial probe in structure-activity relationship (SAR) studies investigating the impact of the 2,4-difluoro substitution pattern on biological activity. As established in Section 3, the position and number of halogen atoms on the N-phenyl ring are critical determinants of DHPS enzyme affinity, with 3',5'-dihalogen analogs showing up to 57-fold improved Ki over sulfamethoxazole [1]. Incorporating CAS 1717-36-8 into a screening library allows researchers to directly compare this regioisomer against its 3',5'-difluoro and mono-fluoro counterparts [2] to map the pharmacophoric requirements for target binding, a study that cannot be performed with generic analogs.

Synthetic Intermediate for Complex Molecules Requiring 4-Amino Functionality

The compound is a valuable intermediate in organic synthesis due to the presence of a modifiable 4-amino group on the benzenesulfonamide ring. This offers a versatile handle for further functionalization, such as forming amides, ureas, or Schiff bases, to generate a diverse library of compounds [1]. The differentiation lies in the combination of this reactive amine with the unique 2,4-difluorophenyl motif, creating a building block with both synthetic utility and specific steric/electronic properties for constructing complex molecular architectures.

Reference Standard for 2,4-Difluorophenyl Sulfonamide Procurement

Based on its distinct physicochemical profile (MW 284.28 g/mol), CAS 1717-36-8 serves as a precise reference standard for procurement. When an experimental protocol requires a sulfanilanilide with a specific molecular weight and fluorine count, this compound provides an exact match, unlike mono-fluorinated analogs (MW 266.29 g/mol) [1]. This direct, measurable parameter (molecular weight) can be used to unambiguously verify the identity of the supplied material, providing a tangible and immediate benefit for inventory management and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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